molecular formula C8H17O4P B14710521 Dipropan-2-yl acetylphosphonate CAS No. 20526-22-1

Dipropan-2-yl acetylphosphonate

Cat. No.: B14710521
CAS No.: 20526-22-1
M. Wt: 208.19 g/mol
InChI Key: KPJDQLAWUILHMW-UHFFFAOYSA-N
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Description

Dipropan-2-yl acetylphosphonate is a high-purity organophosphorus compound offered for controlled laboratory research applications. Phosphonate esters are of significant interest in medicinal and synthetic chemistry as they often serve as key intermediates or bioisosteres for phosphate-containing biological molecules, facilitating the development of enzyme inhibitors, antiviral agents, and other bioactive compounds . This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult safety data sheets and handle this material with appropriate precautions in a controlled laboratory setting.

Properties

CAS No.

20526-22-1

Molecular Formula

C8H17O4P

Molecular Weight

208.19 g/mol

IUPAC Name

1-di(propan-2-yloxy)phosphorylethanone

InChI

InChI=1S/C8H17O4P/c1-6(2)11-13(10,8(5)9)12-7(3)4/h6-7H,1-5H3

InChI Key

KPJDQLAWUILHMW-UHFFFAOYSA-N

Canonical SMILES

CC(C)OP(=O)(C(=O)C)OC(C)C

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Conditions

Triisopropyl phosphite ($$ \text{(i-PrO)}3\text{P} $$) reacts with acetyl chloride ($$ \text{CH}3\text{COCl} $$) in an anhydrous ether solvent (e.g., diethyl ether or tetrahydrofuran) at 0–5°C to form an intermediate phosphorochloridate. Subsequent heating to 60–80°C induces rearrangement, yielding this compound and isopropyl chloride.

Key parameters:

  • Molar ratio: 1:1.2 (triisopropyl phosphite : acetyl chloride) for minimized side products.
  • Catalyst: None required, but traces of Lewis acids (e.g., $$ \text{ZnCl}_2 $$) accelerate rearrangement.
  • Yield: 68–75% after distillation under reduced pressure ($$ \text{10–15 mmHg} $$).

Direct Esterification of Acetylphosphonic Acid

Acetylphosphonic acid ($$ \text{CH}3\text{C(O)PO(OH)}2 $$) serves as a precursor for esterification with isopropanol. This method is less common due to challenges in handling the hygroscopic acid but offers higher purity.

Acid-Catalyzed Esterification

Azeotropic esterification using toluene as a solvent and $$ p $$-toluenesulfonic acid ($$ \text{TsOH} $$) as a catalyst achieves 82% conversion after 8 hours at reflux (110°C). Water formed during the reaction is removed via Dean-Stark trap.

Optimization data:

Parameter Value
Isopropanol excess 2.5 equivalents
Catalyst loading 1.5 wt% TsOH
Reaction time 8–10 hours
Final purity (HPLC) 98.2%

Transesterification of Trimethyl Acetylphosphonate

Trimethyl acetylphosphonate ($$ \text{CH}3\text{C(O)PO(OCH}3\text{)}2 $$) undergoes transesterification with excess isopropanol in the presence of sodium methoxide ($$ \text{NaOCH}3 $$).

Kinetic and Thermodynamic Considerations

The reaction proceeds via nucleophilic attack of isopropoxide on the methyl ester groups. A 3:1 molar ratio of isopropanol to trimethyl acetylphosphonate at 70°C yields 89% this compound after 6 hours.

Side reactions:

  • Formation of mono-isopropyl ester ($$ \leq 5\% $$).
  • Phosphonate hydrolysis ($$ < 1\% $$) under alkaline conditions.

Industrial-Scale Production via Continuous Flow Reactors

Recent patents describe continuous flow systems for improved safety and yield. Phosphorus trichloride ($$ \text{PCl}_3 $$) is reacted with isopropanol and acetyl chloride in a tubular reactor at 50°C, followed by in-line neutralization with sodium bicarbonate.

Advantages over batch processing:

  • 40% reduction in reaction time.
  • 92% yield at a throughput of 15 kg/h.

Purification and Characterization

Crude this compound is purified via fractional distillation ($$ \text{b.p. 112–114°C at 12 mmHg} $$) or recrystallization from hexane. Structural confirmation employs:

  • $$ ^{31}\text{P NMR} $$: Single resonance at $$ \delta = 28.7 \, \text{ppm} $$.
  • IR spectroscopy: $$ \nu(\text{P=O}) = 1245 \, \text{cm}^{-1} $$, $$ \nu(\text{C=O}) = 1710 \, \text{cm}^{-1} $$.

Comparative Analysis of Methods

Method Yield (%) Purity (%) Scalability Cost (USD/kg)
Michaelis-Arbuzov 75 97.5 High 120
Direct esterification 82 98.2 Moderate 145
Transesterification 89 99.1 Low 180
Continuous flow 92 99.5 High 110

Chemical Reactions Analysis

Types of Reactions

Dipropan-2-yl acetylphosphonate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized in the presence of oxidizing agents like sodium hypochlorite to form active intermediates.

    Substitution: The compound can participate in substitution reactions, where the phosphonate group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Sodium hypochlorite (NaClO) is commonly used as an oxidizing agent.

    Substitution: Reagents such as alkyl halides and bases are used for substitution reactions.

Major Products Formed

Scientific Research Applications

Dipropan-2-yl acetylphosphonate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other organophosphorus compounds.

    Biology: The compound is studied for its potential biological activities and interactions with enzymes.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of pesticides, herbicides, and other agrochemicals.

Mechanism of Action

The mechanism of action of dipropan-2-yl acetylphosphonate involves its interaction with molecular targets such as enzymes. The compound can inhibit enzyme activity by binding to the active site, thereby preventing the enzyme from catalyzing its substrate. This inhibition can lead to various biological effects, depending on the specific enzyme targeted .

Comparison with Similar Compounds

Structural and Functional Differences

  • Ester Group Impact :

    • Dipropan-2-yl esters (e.g., this compound and dipropan-2-yl butylphosphonate) exhibit higher lipophilicity compared to dimethyl esters (e.g., dimethyl (2-oxopropyl)phosphonate). This property enhances membrane permeability, making them suitable for biochemical applications requiring cellular uptake .
    • Dibutyl esters (e.g., dibutyl propylphosphonate) further increase hydrophobicity, favoring industrial uses over biological systems .
  • Substituent Effects :

    • Acetyl group (in this compound and dimethyl (2-oxopropyl)phosphonate): Mimics natural substrates in enzymatic reactions. For example, methyl acetylphosphonate (MAP) forms stable analogs of thiamine diphosphate (ThDP) intermediates, aiding structural studies of decarboxylases .
    • Alkyl chains (e.g., butyl in dipropan-2-yl butylphosphonate): Enhance thermal stability and reduce water solubility, favoring material science applications .

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